molecular formula C5H4ClNZn B6306817 Zinc, chloro-3-pyridinyl- CAS No. 81745-82-6

Zinc, chloro-3-pyridinyl-

Cat. No.: B6306817
CAS No.: 81745-82-6
M. Wt: 178.9 g/mol
InChI Key: MABPPYBSYHLODG-UHFFFAOYSA-M
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Description

Zinc, chloro-3-pyridinyl- is a chemical compound with the molecular formula C5H4ClNZn It is a zinc complex with a chloro-3-pyridinyl ligand

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinc, chloro-3-pyridinyl- typically involves the reaction of zinc chloride with 3-chloropyridine. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

ZnCl2+C5H4ClNZn(C5H4ClN)2\text{ZnCl}_2 + \text{C}_5\text{H}_4\text{ClN} \rightarrow \text{Zn(C}_5\text{H}_4\text{ClN)}_2 ZnCl2​+C5​H4​ClN→Zn(C5​H4​ClN)2​

Industrial Production Methods: Industrial production of zinc, chloro-3-pyridinyl- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Zinc, chloro-3-pyridinyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of zinc.

    Reduction: Reduction reactions can convert the compound to lower oxidation states.

    Substitution: The chloro-3-pyridinyl ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents such as organolithium or Grignard reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce various zinc complexes with different ligands.

Mechanism of Action

The mechanism of action of zinc, chloro-3-pyridinyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    Zinc chloride (ZnCl2): A simple zinc salt with various industrial and laboratory applications.

    3-Chloropyridine (C5H4ClN): A precursor used in the synthesis of zinc, chloro-3-pyridinyl- and other pyridine derivatives.

    Zinc oxide (ZnO): A widely used compound in materials science and medicine.

Uniqueness: Zinc, chloro-3-pyridinyl- is unique due to its specific ligand structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

chlorozinc(1+);3H-pyridin-3-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.ClH.Zn/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABPPYBSYHLODG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CN=C1.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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